4,4'-Diphenoxy-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAQUUSBHVLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304997 | |
| Record name | NSC168738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2519-16-6 | |
| Record name | 4,4′-Diphenoxy-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 168738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168738 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC168738 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Solid State Analysis
Single-Crystal X-ray Diffraction Studies of Biphenyl-Ether Derivatives
Analysis of Molecular Conformation and Dihedral Angles
The conformation of biphenyl (B1667301) derivatives is largely defined by the torsional or dihedral angle between the planes of the two phenyl rings of the biphenyl core. This rotation around the central C-C single bond is subject to steric hindrance from substituents. wikipedia.org In the gaseous phase, unsubstituted biphenyl exhibits a twisted conformation with a dihedral angle of approximately 44.4°. wikipedia.org
In the solid state, however, the conformation can be influenced by crystal packing forces. For instance, in the case of 4,4'-dimethoxy-1,1'-biphenyl (B188815), the molecule has been observed to be planar in the solid state, with a dihedral angle of 0°. brynmawr.edu This planarization, while increasing intramolecular steric strain, is presumably offset by more favorable intermolecular interactions within the crystal lattice. brynmawr.edu It is plausible that 4,4'-diphenoxy-1,1'-biphenyl would also exhibit a significantly twisted conformation in its isolated state, but this may be modulated towards planarity within a crystalline environment to maximize stabilizing intermolecular forces. The flexibility of the ether linkages also introduces additional conformational possibilities, defined by the C-O-C-C dihedral angles, which would be precisely determined by a single-crystal XRD study.
Table 1: Representative Dihedral Angles in Biphenyl Derivatives
| Compound | Dihedral Angle (°) Between Phenyl Rings | Reference |
| Biphenyl (gas phase) | 44.4 | wikipedia.org |
| 4,4'-Dimethoxy-1,1'-biphenyl (solid state) | 0 | brynmawr.edu |
| 3-methyl-4-nitro-1,1-biphenyl (solid state) | 38.6 | researchgate.net |
This table presents data for related compounds to illustrate the range of observed dihedral angles.
Elucidation of Crystal Packing Motifs
Studies on related compounds like 4,4'-dimethoxy-1,1'-biphenyl reveal that the crystal packing is stabilized by a combination of weak interactions, including C-H···π and π···π stacking interactions. researchgate.net These interactions direct the molecules to arrange in patterns such as herringbone or layered structures. The specific packing motif for this compound would depend on the interplay between the bulky phenoxy groups and the biphenyl core, likely leading to a complex three-dimensional network.
Role of Intermolecular Interactions in Crystal Stability
The stability of the crystalline lattice of organic compounds is a result of a delicate balance of various non-covalent interactions. nih.gov For biphenyl-ether derivatives, which often lack strong hydrogen bond donors, weaker interactions become crucial in dictating the supramolecular assembly. researchgate.netrsc.org
Table 2: Typical Geometries of C-H···π Interactions in Aromatic Crystals
| Donor | Acceptor | H···π Distance (Å) | C-H···π Angle (°) |
| C-H (aromatic) | Phenyl ring | ~2.5 - 3.0 | ~120 - 160 |
This table provides typical values for C-H···π interactions based on crystallographic database surveys.
The face-to-face or offset stacking of aromatic rings, known as π···π stacking, is another critical non-covalent interaction that contributes to the stability of crystal structures. nih.govmdpi.com These interactions are driven by a combination of electrostatic and dispersion forces. nih.gov In biphenyl derivatives, π···π interactions between the biphenyl cores of adjacent molecules are common. For instance, a weak π···π interaction has been identified in the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl. researchgate.net The geometry of these interactions can vary from perfectly co-facial to parallel-displaced or T-shaped arrangements, with the parallel-displaced being the most common and often the most energetically favorable. The presence of the bulky phenoxy groups in this compound might lead to more complex, displaced stacking arrangements to minimize steric repulsion while maximizing attractive π-system interactions.
While the this compound molecule itself lacks classical hydrogen bond donors like O-H or N-H groups, the possibility of weak C-H···O hydrogen bonds exists. nih.gov The oxygen atoms of the ether linkages can act as hydrogen bond acceptors for C-H donors from adjacent molecules. Although individually weaker than conventional hydrogen bonds, the cumulative effect of multiple C-H···O interactions can provide significant stabilization to the crystal lattice. acs.org In the absence of stronger interacting groups, these weak hydrogen bonds can play a decisive role in determining the final crystal packing arrangement. The analysis of Hirshfeld surfaces from crystallographic data of similar molecules often reveals the presence and relative importance of such O···H contacts. researchgate.net
π···π Stacking Interactions
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for probing the molecular structure of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of chemical bonds within the molecule.
For instance, in the ¹H NMR spectrum of the parent biphenyl molecule, the protons appear in the aromatic region, typically between 7.3 and 7.6 ppm. chemicalbook.comrsc.org For substituted biphenyls, such as 4,4'-dimethoxy-1,1'-biphenyl, the methoxy (B1213986) protons introduce a characteristic singlet around 3.8 ppm, while the aromatic protons experience shifts due to the electron-donating nature of the methoxy groups. rsc.orgnih.gov
In the case of this compound, one would anticipate a complex ¹H NMR spectrum with distinct signals for the biphenyl core protons and the protons of the two phenoxy groups. The protons on the biphenyl rings will likely appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the terminal phenyl groups will also exhibit their own set of signals, likely multiplets, in the aromatic region.
The ¹³C NMR spectrum provides further structural confirmation by revealing the number of unique carbon environments. For biphenyl itself, the spectrum shows three signals corresponding to the ipso, ortho, and meta/para carbons. rsc.org In this compound, a greater number of signals would be expected due to the additional carbon atoms of the phenoxy groups and the influence of the ether linkages on the chemical shifts of the biphenyl carbons. The carbons directly attached to the oxygen atoms (C-O) would appear at a characteristic downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Biphenyl Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Biphenyl | 7.33-7.59 (m) | 127.2, 127.3, 128.8, 141.3 |
| 4,4'-Dimethoxy-1,1'-biphenyl | 3.84 (s, 6H), 6.94-6.97 (m, 4H), 7.46-7.49 (m, 4H) | 55.3, 114.2, 127.7, 133.5, 158.7 |
| 4-Fluoro-1,1'-biphenyl | 7.16 (t, 2H), 7.38 (t, 1H), 7.47 (t, 2H), 7.55-7.59 (m, 4H) | 115.6 (d, J=21.3 Hz), 127.1, 127.3, 128.7 (d, J=7.9 Hz), 128.9, 137.4 (d, J=3.2 Hz), 140.3, 162.5 (d, J=244.7 Hz) |
Data for Biphenyl, 4,4'-Dimethoxy-1,1'-biphenyl, and 4-Fluoro-1,1'-biphenyl is derived from experimental data for comparative purposes. rsc.orgrsc.org
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands.
The most prominent features would include the C-O-C stretching vibrations of the ether linkages, which typically appear in the region of 1260-1000 cm⁻¹. Specifically, aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. For diaryl ethers, these bands are found near 1240 cm⁻¹.
The spectrum would also display the characteristic absorptions of the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern of the benzene rings.
Analysis of the FT-IR spectrum of the closely related compound, 4-phenoxy-1,1'-biphenyl, reveals characteristic peaks that support these expectations. nist.gov The spectrum of biphenyl itself shows prominent peaks corresponding to C-C stretching and C-H bending vibrations. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for Biphenyl-Ether Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O-C (Diaryl ether) | Asymmetric Stretching | ~1240 |
| C-O-C (Diaryl ether) | Symmetric Stretching | Not always distinct |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
This table is a generalized representation based on established infrared spectroscopy correlation charts and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Biphenyl-Ether Derivatives
Supramolecular Assembly and Self-Organization of Biphenyl-Ether Systems
The rigid, elongated structure of biphenyl-based molecules, including this compound, makes them excellent candidates for the construction of ordered molecular architectures through non-covalent interactions. This self-assembly is a key principle in the bottom-up fabrication of functional nanomaterials.
The self-assembly of organic molecules on well-defined crystalline surfaces, such as gold (Au(111)), provides a pathway to create highly ordered two-dimensional (2D) nanostructures. The final arrangement of the molecules is governed by a delicate balance between molecule-substrate and intermolecular interactions.
For biphenyl derivatives, such as 4,4'-biphenyldicarboxylic acid, studies have shown the formation of well-ordered layers on silver (Ag(001)) surfaces. ceitec.cz The interactions driving the assembly can include hydrogen bonding (if appropriate functional groups are present), van der Waals forces, and π-π stacking. The Au(111) surface is a particularly popular substrate due to its relative inertness and atomically flat terraces, which facilitate the formation of large, well-ordered molecular domains. While specific studies on the self-assembly of this compound on Au(111) are not prevalent, the behavior of other biphenyl systems suggests that it would also form ordered adlayers. The orientation of the molecules—whether they lie flat on the surface or stand up—would depend on the interplay between the interaction of the phenyl rings with the gold surface and the intermolecular forces between adjacent molecules.
The principles of self-assembly can be extended to create more complex, three-dimensional (3D) molecular nano-objects. biolscigroup.us This field, often referred to as molecular nanoarchitectonics, aims to build functional materials and systems from the bottom up by designing molecules that will spontaneously organize into desired structures. iseki-food.net
Biphenyl-ether derivatives, with their defined geometry and potential for functionalization, are promising building blocks for such nano-objects. By introducing specific functional groups onto the terminal phenoxy rings or the biphenyl core, it is possible to program the molecules to assemble into a variety of nanostructures, such as nanotubes, nanorods, or vesicles. The formation of these structures is driven by a combination of forces including π-π stacking of the aromatic rings and solvophobic/solvophilic interactions if the assembly occurs in a liquid medium. The ability to control the size and morphology of these nano-objects is a key challenge and an area of active research. mdpi.com
Computational and Theoretical Investigations
Intermolecular Interaction Analysis
The behavior of molecules in the solid state is governed by intermolecular interactions. Computational methods can be used to analyze and quantify these forces.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Biphenyl (B1667301) Derivative Data from a study on 4,4'-dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid dihydrate. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···O/O···H | 37.0 |
| H···H | 26.3 |
| H···C/C···H | 18.5 |
Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a method for visualizing and characterizing weak interactions in molecular systems. wikipedia.org It generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these isosurfaces indicates the nature of the interaction:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weak, van der Waals interactions.
Red: Strong, repulsive interactions, such as steric clashes.
A 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides a quantitative representation of these interactions. Spikes in the low-density, low-gradient region of this plot are indicative of non-covalent interactions. wikipedia.org This analysis would be instrumental in identifying the subtle van der Waals and potential C-H···π interactions that stabilize the crystal structure of 4,4'-Diphenoxy-1,1'-biphenyl.
Energy Framework Analysis for Crystal Packing
A thorough search of scientific literature and chemical databases did not yield any specific studies on the energy framework analysis for the crystal packing of this compound. This type of analysis is a computational method used to understand the intermolecular interactions and stability of a crystal lattice. nih.govmdpi.comrasayanjournal.co.injournalcsij.com The technique involves calculating the interaction energies between molecules in the crystal, which are typically categorized into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.injournalcsij.com These energies are then used to construct a visual "energy framework" that helps in understanding the packing motifs and the dominant forces responsible for the crystal's stability. nih.govmdpi.com
While this methodology has been applied to various other biphenyl derivatives and organic molecules to elucidate their crystal structures and intermolecular interactions, specific research detailing the energy framework, interaction energies, or packing stability for this compound is not publicly available at this time. researchgate.netnih.govresearchgate.net
Molecular Dynamics Simulations of Biphenyl-Derived Systems
There is no specific information available in the searched scientific literature regarding molecular dynamics (MD) simulations performed on systems containing this compound. MD simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.orgarxiv.org For biphenyl-derived systems, MD simulations can provide insights into conformational changes, solvent effects, and the dynamics of interactions with other molecules. nih.govrsc.orgborenv.net
Predictive Modeling of Molecular Behavior and Properties
No specific predictive models for the molecular behavior and properties of this compound were found in the reviewed literature. Predictive modeling in chemistry uses computational algorithms and statistical methods to forecast the physicochemical properties, biological activity, or toxicity of molecules based on their structure.
For various chemical compounds, predictive models are developed to estimate properties such as solubility, partition coefficients, and binding affinities to biological targets. These models are crucial in drug discovery and materials science for screening large numbers of compounds and prioritizing experimental work. While general computational chemistry tools and methodologies for predictive modeling are well-established, their specific application to create predictive models for this compound has not been documented in the searched sources.
Polymer Chemistry and Advanced Materials Science Applications
4,4'-Diphenoxy-1,1'-biphenyl as a Monomer in Polymer Synthesis
The unique chemical structure of this compound makes it a valuable building block for several classes of advanced polymers.
Precursors for High-Performance Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netnih.gov The incorporation of the this compound moiety can further enhance these characteristics. For instance, polyimides synthesized from diamines containing this unit can exhibit improved solubility and processability without compromising their high-temperature performance. researchgate.net Research has shown that the introduction of such biphenyl (B1667301) units can lead to polyimides with high glass transition temperatures and excellent dimensional stability, making them suitable for applications in microelectronics and aerospace industries. nih.govsigmaaldrich.com
A specific example involves the synthesis of polyimides from 4,4'-bis(4-chloroimide)diphenyl ether, where the biphenyl structure is formed during the polymerization process. This method has been shown to produce high yields of polyimide with good thermal properties. nus.edu.sg
Incorporation into Poly(aryl ether ketone)s and Poly(aryl ether sulfone)s
Poly(aryl ether ketone)s (PAEKs) and Poly(aryl ether sulfone)s (PAESs) are high-performance thermoplastics valued for their high-temperature resistance and mechanical toughness. google.com The use of this compound or its derivatives as a comonomer in the synthesis of these polymers can significantly influence their properties.
In the synthesis of PAEKs, the biphenyl unit can be introduced to create polymers with very high glass transition and melting temperatures. For example, a series of poly(aryl ether-bisketone)s synthesized from 4,4'-bis(p-fluorobenzoyl)biphenyl demonstrated excellent thermal stability and toughness. Similarly, in the realm of PAES, incorporating biphenyl units can enhance the material's properties. Poly(biphenyl ether sulfone) exhibits superior characteristics compared to other poly(aryl ether sulfones), although the cost of the biphenol monomer is a consideration. google.com
The synthesis of these polymers often involves nucleophilic aromatic substitution reactions, where the careful selection of monomers and reaction conditions is crucial to achieving high molecular weights and the desired material properties. kpi.ua
Utilization in Thermotropic Liquid Crystalline Polymers
Thermotropic liquid crystalline polymers (LCPs) exhibit ordered structures in the molten state, which can be retained upon cooling to form highly oriented, self-reinforced materials. routledge.com The rigid, rod-like nature of the biphenyl group makes this compound and its derivatives excellent candidates for creating the mesogenic (liquid crystal-forming) units in LCPs. acs.orgresearchgate.net
The incorporation of biphenyl units into the main chain of polyesters can lead to polymers that display nematic or smectic liquid crystalline phases. researchgate.net The thermal behavior and the temperature range of the liquid crystalline phase can be tuned by adjusting the length and flexibility of the spacer units connecting the rigid biphenyl mesogens. researchgate.net For example, biphenyl-based liquid crystal polyesters have been synthesized that exhibit high thermal conductivity, making them promising for applications in electronics and electricals. nih.gov
Design and Synthesis of Biphenyl-Containing Polymer Architectures
Beyond linear polymers, the biphenyl moiety is instrumental in the construction of more complex, three-dimensional polymer structures.
Crosslinked Polymer Networks with Intramolecular Interactions
Crosslinked polymers consist of polymer chains interconnected by covalent bonds, forming a three-dimensional network. nih.govresearchgate.net The introduction of biphenyl groups into these networks can lead to unique properties arising from intramolecular π-π interactions between the biphenyl units. These noncovalent interactions can act as additional crosslinks, influencing the swelling behavior and mechanical properties of the polymer network. nih.govnih.gov
Research has focused on synthesizing crosslinked polymers from monomers containing biphenyl moieties. For instance, acrylated derivatives of phenylphenols and dihydroxybiphenyl have been used to create covalently crosslinked networks. nih.govnih.gov Characterization of these networks has shown that while the compressive modulus increases with crosslinking density as expected, the swelling behavior can be anomalous due to the intramolecular π-π stacking of the biphenyl side groups. nih.govnih.gov
Covalent Organic Frameworks (COFs) and Porous Organic Polymers
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable porosity. researchgate.net The precise arrangement of organic building blocks allows for the design of materials with specific functions for applications in gas storage, separation, and catalysis. rhhz.net
Biphenyl-containing linkers are frequently used in the synthesis of COFs. For example, 4,4'-biphenyldicarboxaldehyde (B1328761) is a common building block for creating imine-linked COFs through condensation reactions with amine-based nodes. nih.gov The resulting frameworks can exhibit high thermal stability and permanent porosity. nih.gov Fluorinated biphenyl linkers have also been employed to create COFs with specific properties for gas separation applications. nih.gov
The versatility of biphenyl derivatives allows for the creation of a wide array of COF structures with tailored functionalities. For example, tetraphenylbenzidine derivatives functionalized with aldehyde groups are used to synthesize COFs that act as efficient photocatalysts. ossila.com
Structure-Property Relationships in Biphenyl-Based Polymeric Materials
The inclusion of biphenyl units into polymer backbones or as pendant groups has a profound impact on the material's final characteristics. The inherent rigidity of the biphenyl structure is a key determinant of the polymer's morphology, mechanical robustness, and ability to withstand high temperatures.
The rigid and linear nature of biphenyl moieties significantly influences the morphology of polymers by promoting ordered chain packing and the formation of crystalline or liquid crystalline (LC) domains. nih.gov This ability to self-organize is crucial for developing materials with anisotropic properties.
Biphenyl groups are well-known mesogenic units, meaning they can induce liquid crystalline phases such as nematic, smectic, and cholesteric phases in polymers. nih.gov For instance, side-chain polyacrylates incorporating a biphenyl-phenyl system have been shown to exhibit a Smectic A phase. scielo.br Similarly, a mesogen-jacketed liquid crystalline polymer with a biphenyl core in the side-chain can form a hexagonal columnar (ΦH) LC phase. rsc.org The formation of these ordered structures is highly dependent on factors like the length of flexible spacers connecting the biphenyl mesogen to the polymer backbone. researchgate.nettandfonline.com Longer spacers can facilitate the necessary molecular arrangement for LC ordering, leading to the formation of rigid nanowires or nanorods. researchgate.net
In main-chain/side-chain combined liquid crystalline polymers (MCSC-LCPs), where mesogens like biphenyl and azobenzene (B91143) are present in both the backbone and as pendant groups, the system can segregate into distinct smectic-type layers. tandfonline.comscispace.com The regular structure imparted by biphenyl units can also enhance the crystallinity of polymers. expresspolymlett.com Studies on polyimides have shown that the inclusion of isomeric biphenyl units affects the packing of macromolecular chains, leading to variations in the d-spacing, with more contorted structures hindering packing and increasing the average spacing between chains. mdpi.com This control over morphology at the molecular level is essential for tuning the macroscopic properties of the material.
The incorporation of rigid biphenyl structures into polymer chains is a well-established strategy for enhancing their mechanical properties, including tensile strength and elastic modulus. wjfchemicals.com The stiffness of the biphenyl unit restricts segmental motion, leading to stronger and more rigid materials.
For example, in polyarylene ether nitrile copolymers, an increase in the concentration of 4,4'-dihydroxybiphenyl (B160632) (BP) units leads to a corresponding increase in tensile strength and storage modulus. expresspolymlett.com Similarly, fluorinated aromatic polyimide (FAPI) films exhibit a direct relationship between the biphenyl group content in the polymer backbone and their mechanical properties, with tensile strength reaching up to 326.7 MPa and an elastic modulus as high as 8.4 GPa. researchgate.net A series of copolyimide fibers demonstrated excellent mechanical properties, with a tensile strength of 2.627 GPa and an initial modulus of 96.786 GPa, attributed in part to the rigid biphenyl backbones. researchgate.net
The orientation of the biphenyl linkage also plays a role. A study on sulfonated poly(phenylene)s found that polymers with a linear para-biphenyl linkage had a 31% higher tensile strength compared to those with an angled meta-biphenyl linkage. rsc.org This highlights how the geometry of the biphenyl moiety directly influences the mechanical integrity of the polymer.
| Polymer System | Biphenyl Content/Type | Tensile Strength | Elastic Modulus | Source |
| Polyarylene Ether Nitrile Copolymers | Increasing 4,4'-dihydroxybiphenyl | Increases | Increases | expresspolymlett.com |
| Fluorinated Aromatic Polyimide (FAPI) Films | Increasing Biphenyl Content | Up to 326.7 MPa | Up to 8.4 GPa | researchgate.net |
| Copolyimide Fibers | 2,2′‐bis(trifluoromethyl)‐4,4′‐diaminobiphenyl | 2.627 GPa | 96.786 GPa | researchgate.net |
| BPDA-PFMB Polyimide Fibers | BPDA-based | 2.9 GPa | 120 GPa | faa.gov |
| BPDA-DMB Polyimide Fibers | BPDA-based | 3.5 GPa | 125 GPa | faa.gov |
This table presents a selection of research findings on the mechanical properties of biphenyl-containing polymers.
A key advantage of incorporating biphenyl units into polymers is the significant enhancement of their thermal stability. tandfonline.com The rigid aromatic structure of biphenyl requires a large amount of energy to induce motion, resulting in high glass transition temperatures (Tg) and decomposition temperatures (Td). The glass transition temperature is a critical parameter, marking the point at which a polymer changes from a hard, glassy state to a softer, rubbery state. proleantech.comspecialchem.comprotolabs.com
Polymers containing biphenyl moieties consistently exhibit high thermal stability. For instance, aromatic polyimides with biphenyl structures show initial decomposition temperatures above 500 °C and glass transition temperatures exceeding 310 °C. mdpi.com In another study, polyamides derived from 4,4'-bis(4-carboxy methylene) biphenyl displayed Tg values between 210°C and 261°C and 10% weight loss temperatures (T10) ranging from 497°C to 597°C in air. tandfonline.com
The concentration of biphenyl units often correlates with thermal properties. In biphenyl-based polyarylene ether nitrile copolymers, both the Tg and the initial decomposition temperature were found to increase with a higher concentration of biphenyl units, with the polymers remaining stable up to 450°C. expresspolymlett.com Similarly, the thermal stability of poly(BPM-co-MMA) copolymers increases with a higher content of 4-biphenyl methacrylate (B99206) (BPM). tandfonline.com This high thermal resistance makes biphenyl-based polymers suitable for applications in demanding environments, such as aerospace and electronics. tandfonline.comresearchgate.net
| Polymer System | Biphenyl Monomer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td at 5% or 10% loss) | Source |
| Isomeric Aromatic Polyimides | BPDA/iBPDA | 313 - 323 °C | > 500 °C | mdpi.com |
| Polyamides | 4,4'-bis(4-carboxy methylene) biphenyl | 210 - 261 °C | 497 - 597 °C (T10) | tandfonline.com |
| Polyarylene Ether Nitrile Copolymers | 4,4'-dihydroxybiphenyl | Increases with BP content | Stable up to 450 °C | expresspolymlett.com |
| Poly(arylene sulfide)s | Distyrylbiphenyl | 99 °C | 398 °C | researchgate.net |
| Copolyimide Fibers | TFMB/BIA | 317 - 334 °C | 533 - 543 °C (T5) | researchgate.net |
| Poly(BPM-co-MMA) | 4-biphenyl methacrylate | Decreases with BPM content | Increases with BPM content | tandfonline.com |
This table summarizes the thermal properties of various polymers incorporating biphenyl moieties, demonstrating their enhanced stability.
Mechanical Properties of Biphenyl-Containing Polymers
Emerging Applications in Advanced Materials
The unique combination of properties imparted by the biphenyl scaffold, including rigidity, thermal stability, and favorable electronic characteristics, has led to its use in a variety of emerging high-tech applications. From next-generation electronics to sophisticated catalytic systems, biphenyl-based polymers and frameworks are enabling significant technological advancements.
Biphenyl derivatives are integral to the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). innospk.com The biphenyl core is frequently observed in successful hole-transport materials (HTMs), which are crucial for the efficient operation of multilayer OLEDs. acs.orggoogle.comnih.gov For example, polymers derived from the condensation of N,N'-diphenyl-N,N'-bis(4-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) have been successfully used as the hole transport layer in EL devices, achieving high luminance. acs.org
The rigid biphenyl structure helps in forming stable amorphous films and provides good charge carrier mobility. Dirhodium carbene chemistry has been employed to functionalize bis(diarylamino)biphenyl moieties to synthesize HTMs for polymer-based electronics. acs.org Cross-linkable HTMs containing biphenyl units have also been developed to improve device stability and performance through solution processing. bohrium.com
Beyond OLEDs, biphenyl-based polymers are being explored for other electronic applications. Fluorinated polyimides containing biphenyl moieties are sought for their low dielectric constants, which are essential for high-frequency applications and reducing signal delay in microelectronics. researchgate.net The inherent properties of the biphenyl unit, such as its ability to facilitate electron transport and its high thermal stability, make it a versatile building block for a wide range of organic electronic devices. innospk.com
In recent years, biphenyl derivatives have found significant application as structural linkers in the creation of highly porous and crystalline materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.goveuropa.eu These materials have garnered massive attention for their use in heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of well-defined active sites. nih.govacs.org
Biphenyl-dicarboxylate linkers, for example, have been used to construct a variety of CPs with different metal ions. nih.govacs.orgnih.govresearchgate.net The biphenyl unit's ability to rotate along its central C-C bond allows for flexibility in coordinating with metal centers, leading to diverse structural topologies ranging from 1D chains to complex 3D frameworks. nih.govacs.org
Several of these biphenyl-based frameworks have demonstrated significant catalytic activity. A zinc-based CP utilizing a dihydroxy-biphenyl-dicarboxylic acid linker was shown to be an effective and recyclable heterogeneous catalyst for the Henry (nitroaldol) reaction. nih.govacs.orgresearchgate.net In another application, palladium complexes supported on mixed-linker MOFs containing bipyridine-functionalized biphenyl units have been used as highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions. iastate.edu The steric and electronic properties of the biphenyl linker can be engineered to fine-tune the catalytic activity and selectivity of the MOF. iastate.edursc.org The robustness and thermal stability conferred by the biphenyl linkers are crucial for the development of durable and reusable industrial catalysts. europa.eu
Future Research Directions and Outlook
Development of Novel Synthetic Strategies for Biphenyl-Ether Compounds
The synthesis of biphenyl-ether compounds, including 4,4'-diphenoxy-1,1'-biphenyl, is a cornerstone of their continued development. Future research is poised to move beyond traditional methods, focusing on more efficient, sustainable, and versatile synthetic routes.
One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been instrumental in creating biphenyl (B1667301) structures. acs.org Future work will likely concentrate on developing more active and robust catalyst systems that can operate under milder conditions and with a broader range of substrates, including complex and functionalized starting materials. acs.org Additionally, the exploration of alternative, more environmentally friendly solvents, such as aqueous micellar systems, is gaining traction. These systems can act as both the solvent and a promoter for catalytic reactions, potentially reducing the reliance on volatile organic compounds. acs.org
Another area of focus is the development of one-pot synthesis methodologies. These strategies, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resources, and waste reduction. For instance, sequential catalytic reactions in a micellar medium could allow for the synthesis and subsequent functionalization of biphenyl-ether compounds without the need for intermediate purification steps. acs.org The application of molecular hybridization techniques, which combine different pharmacophoric moieties, is also being explored to create novel hybrid molecules with enhanced properties. nih.govacs.org
The table below summarizes some emerging synthetic approaches for biphenyl-ether and related compounds.
| Synthetic Strategy | Description | Potential Advantages |
| Advanced Palladium Catalysis | Development of highly active and stable palladium catalysts for cross-coupling reactions. | Milder reaction conditions, broader substrate scope, higher yields. acs.org |
| Aqueous Micellar Catalysis | Utilization of surfactant micelles in water as the reaction medium. | Reduced use of organic solvents, potential for one-pot reactions. acs.org |
| One-Pot Syntheses | Performing multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste and cost. acs.org |
| Molecular Hybridization | Combining structural motifs from different bioactive compounds. | Creation of novel molecules with synergistic or enhanced properties. nih.govacs.org |
Advanced Computational Modeling for Materials Design
Computational modeling has become an indispensable tool in modern materials science, enabling researchers to predict material properties and guide the design of new compounds before their synthesis. For biphenyl-ether based materials, advanced computational techniques are expected to play an increasingly crucial role.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. mdpi.com Future research will likely leverage DFT to gain deeper insights into the structure-property relationships of this compound and its derivatives. acs.org This includes predicting how modifications to the molecular structure, such as the introduction of different substituent groups, will affect properties like thermal stability, solubility, and electronic behavior. acs.org
Molecular Dynamics (MD) simulations can provide detailed information about the dynamic behavior of these molecules and their interactions in larger systems, such as polymers or composite materials. researchgate.net By simulating the movement of atoms and molecules over time, researchers can predict macroscopic properties like the glass transition temperature and mechanical strength of polymers derived from biphenyl-ether monomers. researchgate.net This predictive capability can significantly accelerate the discovery of new materials with desired characteristics.
The synergy between computational modeling and experimental work is essential. researchgate.netmdpi.com Computational predictions can guide experimental efforts, while experimental results can validate and refine computational models, creating a powerful feedback loop for materials discovery. mdpi.com
Exploration of New Polymer Architectures and Applications
The incorporation of the this compound unit into polymer backbones can impart desirable properties such as high thermal stability and good mechanical strength. Future research will explore novel polymer architectures to further enhance these properties and unlock new applications.
One area of active investigation is the synthesis of hyperbranched polymers. ineosopen.org Unlike linear polymers, hyperbranched structures possess a high density of functional groups and unique physical properties, which could be advantageous for applications such as coatings, additives, and drug delivery systems. ineosopen.org The use of AB2-type monomers, where 'A' and 'B' are different reactive groups, is a key strategy for creating these complex architectures. ineosopen.org
The development of fluorinated biphenyl-ether polymers represents another exciting frontier. The introduction of fluorine atoms can significantly alter the electronic properties, solubility, and thermal stability of polymers. researchgate.netmdpi.com For example, perfluorinated polymers have shown promise in applications requiring high thermal resistance and specific optoelectronic properties. researchgate.net The synthesis of these materials often relies on nucleophilic aromatic substitution reactions. researchgate.net
Furthermore, researchers are exploring the use of biphenyl-ether monomers in the creation of advanced polymer networks, such as those cured by UV radiation. diva-portal.org This approach allows for the rapid and efficient production of crosslinked materials with tunable properties. diva-portal.org The development of bio-based monomers for these systems is also a growing area of interest, driven by the increasing demand for sustainable materials. diva-portal.org
The table below highlights some of the innovative polymer architectures being explored.
| Polymer Architecture | Description | Potential Applications |
| Hyperbranched Polymers | Highly branched, three-dimensional macromolecules. | Coatings, additives, catalysis, drug delivery. ineosopen.org |
| Fluorinated Polymers | Polymers containing fluorine atoms in their structure. | High-performance electronics, thermally stable materials. researchgate.netmdpi.com |
| UV-Curable Networks | Crosslinked polymer systems formed by exposure to ultraviolet light. | Coatings, adhesives, 3D printing. diva-portal.org |
Interdisciplinary Research in Biphenyl-Derived Systems
The full potential of this compound and its derivatives will likely be realized through interdisciplinary research that bridges chemistry, materials science, biology, and engineering. ucsb.edustonybrook.edu
In the biomedical field, for example, biphenyl and diphenyl ether motifs are found in naturally occurring compounds with antimicrobial properties. acs.org Future research could focus on designing and synthesizing novel biphenyl-ether derivatives with enhanced biological activity for applications in medicine and agriculture. acs.orgdovepress.com The development of small-molecule inhibitors for protein-protein interactions, such as those involved in immune checkpoint pathways in cancer, is another promising area where biphenyl-based structures are being investigated. rug.nlnih.gov
In the realm of materials science, collaborations between chemists and engineers are crucial for translating the unique properties of biphenyl-ether based polymers into practical applications. This includes the development of new processing techniques for high-performance plastics, membranes for separations, and advanced composites. The study of how these materials interact with biological systems is also a key area of interdisciplinary research, particularly for applications in biomedical devices and tissue engineering. acs.orgircbc.ac.cn
The intersection of computational science with these fields will continue to be a driving force for innovation. nithecs.ac.za By combining computational predictions with experimental validation, researchers can accelerate the design-build-test-learn cycle for new materials and molecules, leading to faster discoveries and the development of next-generation technologies. mdpi.com The establishment of interdisciplinary research centers and collaborations is vital to fostering this integrated approach. ucsb.edustonybrook.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Diphenoxy-1,1'-biphenyl, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, substituting biphenyl halides with phenoxy groups under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous conditions (toluene/THF, 80–110°C) with a base (K₂CO₃ or Cs₂CO₃) achieves moderate yields (40–60%). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate isomers . Optimizing stoichiometry (1:1.2 aryl halide to phenol ratio) and degassing solvents improves reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR confirms substituent positions; deshielded aromatic protons (δ 6.8–7.5 ppm) and oxygen-linked carbons (δ 150–160 ppm) are diagnostic .
- HPLC: Reverse-phase HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) resolves impurities. Buffer systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) enhance peak resolution for acidic byproducts .
- Mass Spectrometry: High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., m/z 298.1 [M+H]⁺) and fragmentation patterns .
Q. What are the key applications of this compound in materials science?
- Methodological Answer: The compound serves as a precursor for liquid crystals and polymer intermediates. Its biphenyl core enables π-π stacking in mesogens, studied via differential scanning calorimetry (DSC) and polarized optical microscopy. Functionalization (e.g., esterification at phenolic oxygen) tailors thermal stability (TGA decomposition >250°C) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to address low yield and isomer contamination?
- Methodological Answer: A 2³ factorial design evaluates variables: temperature (80°C vs. 110°C), catalyst loading (5% vs. 10% Pd), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies interactions: higher polarity solvents reduce isomerization but increase side reactions. Central composite design (CCD) pinpoints optimal conditions (e.g., 95°C, 7.5% Pd, toluene/DMF 3:1), achieving >70% yield with <5% impurities .
Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro) on biphenyl systems explain contradictory reactivity data in cross-coupling reactions?
- Methodological Answer: Electron-donating groups (e.g., methoxy) increase electron density at the aryl halide, accelerating oxidative addition but slowing transmetallation. Conversely, electron-withdrawing groups (e.g., fluoro in 4,4'-difluorobiphenyl) stabilize intermediates but hinder nucleophilic attack. DFT calculations (B3LYP/6-31G*) correlate Hammett σ values (σₚ for OMe = -0.27, F = +0.06) with activation energies, reconciling disparate kinetic data .
Q. What theoretical frameworks guide the study of this compound’s electronic properties in optoelectronic applications?
- Methodological Answer: Density functional theory (DFT) models (e.g., HOMO-LUMO gaps, NBO analysis) predict charge-transfer behavior. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra (λmax ~300 nm), aligning with experimental data. Marcus theory evaluates electron-transfer kinetics in donor-acceptor systems, linking substituent effects to recombination rates .
Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer: Use Hansen solubility parameters (δD, δP, δH) to quantify solvent interactions. For example, δTotal ≈ 18 MPa¹/² for the compound predicts high solubility in DCM (δ = 20.3) vs. low in hexane (δ = 14.9). Cloud-point titration (ethanol/water) measures solubility limits, while molecular dynamics simulations validate solvent-cavity formation energies .
Methodological Considerations
- Experimental Design: Pre-test/post-test control group designs (e.g., comparing catalytic systems) isolate variable effects .
- Theoretical Alignment: Anchor studies in frontier molecular orbital theory or supramolecular chemistry frameworks to contextualize findings .
- Data Validation: Cross-reference chromatographic (HPLC) and spectral (NMR) data with computational models to mitigate artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
